molecular formula C12H14N2O3S B486634 1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole CAS No. 791844-68-3

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole

Cat. No.: B486634
CAS No.: 791844-68-3
M. Wt: 266.32g/mol
InChI Key: SWHAXGZAJXQDSM-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole is an organic compound that belongs to the class of sulfonylimidazoles This compound is characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylphenylsulfonyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-ethoxy-3-methylphenylsulfonyl chloride is added to a solution of imidazole in an appropriate solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylimidazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Ethoxy-3-methylphenyl)sulfonylimidazole can be compared with other sulfonylimidazole derivatives:

    Similar Compounds: Examples include 1-(4-Methoxyphenyl)sulfonylimidazole and 1-(4-Chlorophenyl)sulfonylimidazole.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-12-5-4-11(8-10(12)2)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHAXGZAJXQDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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